![molecular formula C23H18ClNO5S B492019 5-{[(4-clorofenil)sulfonil]amino}-2-metil-1-benzofuran-3-carboxilato de bencilo CAS No. 421580-29-2](/img/structure/B492019.png)

5-{[(4-clorofenil)sulfonil]amino}-2-metil-1-benzofuran-3-carboxilato de bencilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

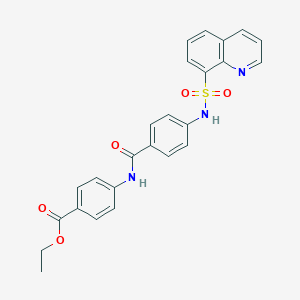

“Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate” is a benzofuran derivative . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Derivatives of benzofurans demonstrate a wide range of biological and pharmacological activities, including anticancer properties .

Synthesis Analysis

The synthesis of benzofuran derivatives involves multiple physicochemical characteristics and versatile features . The core of benzofuran is used by medicinal chemists to synthesize new derivatives that can be applied to a variety of disorders .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The structure of “Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate” includes a benzene-sulfonamide-based benzofuran derivative .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are complex and can involve various substituents . The presence of the N-phenethyl carboxamide significantly enhances its antiproliferative activity .Physical And Chemical Properties Analysis

The molecular weight of “Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate” is 365.8 g/mol . It has a topological polar surface area of 105 Ų .Mecanismo De Acción

Target of Action

Benzofuran derivatives have been found to exhibit significant activity towards different clinically approved targets .

Mode of Action

Benzofuran derivatives typically undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . The initiating step often involves the loss of a halogen atom, leaving behind a radical that interacts with the compound .

Biochemical Pathways

Benzofuran derivatives are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves oxidative addition with electrophilic organic groups and transmetalation with nucleophilic organic groups .

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .

Action Environment

The success of the suzuki–miyaura cross-coupling reaction, which benzofuran derivatives participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Moreover, it has been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, there are some limitations to the use of Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 1 in lab experiments. Firstly, the mechanism of action of the compound is not fully understood, which makes it difficult to design experiments to investigate its effects. Secondly, the compound has not been tested extensively in vivo, which limits its potential therapeutic applications.

Direcciones Futuras

There are several future directions for the research on Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 1. Firstly, further studies are needed to investigate the mechanism of action of the compound, which will help to design more targeted experiments to investigate its effects. Secondly, the compound should be tested in vivo to determine its potential therapeutic applications. Thirdly, the compound should be tested in combination with other drugs to determine its synergistic effects. Lastly, the compound should be tested in clinical trials to determine its safety and efficacy in humans.

Conclusion:

In conclusion, Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 1 is a synthetic organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. The mechanism of action of the compound is not fully understood, but it is believed to involve the inhibition of various signaling pathways. Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 1 has several advantages for lab experiments, but there are some limitations to its use. There are several future directions for the research on Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 1, including further studies to investigate its mechanism of action, testing in vivo, testing in combination with other drugs, and testing in clinical trials.

Métodos De Síntesis

The synthesis of Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 1 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-methyl-1-benzofuran-3-carboxylic acid in the presence of a base, followed by the reaction with benzylamine. The final product is obtained after purification by column chromatography. The synthesis method has been optimized to achieve a high yield of Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 1 with purity greater than 95%.

Aplicaciones Científicas De Investigación

Actividad antiviral

El compuesto ha mostrado potencial en el campo de la investigación antiviral. Por ejemplo, se ha descubierto que posee cierta actividad antiviral contra el virus del mosaico del tabaco . Esto sugiere que podría usarse en el desarrollo de medicamentos antivirales, particularmente para enfermedades causadas por el virus del mosaico del tabaco.

Síntesis de derivados

El compuesto sirve como intermedio clave en la síntesis de varios derivados de sulfonamida . Se ha informado que estos derivados poseen una amplia gama de actividades biológicas, incluidas propiedades antifúngicas y herbicidas .

Potencial biológico de los derivados del indol

Se ha descubierto que los derivados del indol, que se pueden sintetizar a partir de este compuesto, poseen diversas actividades biológicas, como actividad antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica y anticolinesterasa . Esto convierte al compuesto en un recurso valioso en el desarrollo de nuevos agentes terapéuticos.

Actividad antifúngica

Se ha informado que los derivados de sulfonamida, que se pueden sintetizar a partir de este compuesto, poseen propiedades antifúngicas . Esto sugiere posibles aplicaciones en el tratamiento de infecciones fúngicas.

Propiedades herbicidas

También se ha informado que los derivados de sulfonamida sintetizados a partir de este compuesto poseen propiedades herbicidas . Esto sugiere posibles aplicaciones en la agricultura, particularmente en el desarrollo de nuevos herbicidas.

Actividad anticancerígena

Se ha descubierto que los derivados del indol sintetizados a partir de este compuesto poseen actividad anticancerígena . Esto sugiere posibles aplicaciones en el desarrollo de nuevos medicamentos contra el cáncer.

Safety and Hazards

Propiedades

IUPAC Name |

benzyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClNO5S/c1-15-22(23(26)29-14-16-5-3-2-4-6-16)20-13-18(9-12-21(20)30-15)25-31(27,28)19-10-7-17(24)8-11-19/h2-13,25H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSCWEFSVJFTSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491941.png)

![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491951.png)

![2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491965.png)

![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491968.png)

![Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491978.png)

![5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B491984.png)

![2-Methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylic acid](/img/structure/B491986.png)

![3-{[(3-Carboxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B491987.png)

![2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B491998.png)

![Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate](/img/structure/B492002.png)

![2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B492004.png)